
6-(Trifluoromethyl)quinoline-3-carboxylic acid
Descripción general
Descripción
6-(Trifluoromethyl)quinoline-3-carboxylic acid (6-TFMQA) is a type of quinoline-3-carboxylic acid that is widely used in the fields of synthetic organic chemistry and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds that are used in drug discovery and development. 6-TFMQA is also used in the synthesis of compounds for the investigation of biological activities and for the development of drug candidates.
Mecanismo De Acción
6-(Trifluoromethyl)quinoline-3-carboxylic acid is a versatile building block for the synthesis of a variety of compounds that are used in drug discovery and development. The mechanism of action of these compounds is not well understood, but it is believed that the trifluoromethyl group of 6-(Trifluoromethyl)quinoline-3-carboxylic acid is responsible for the biological activity of the compounds. The trifluoromethyl group is thought to interact with the active site of enzymes and receptors, leading to changes in their activity or structure.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives have not been extensively studied. However, some studies have shown that 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives can interact with various enzymes and receptors, leading to changes in their activity or structure. For example, 6-(Trifluoromethyl)quinoline-3-carboxylic acid has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(Trifluoromethyl)quinoline-3-carboxylic acid in lab experiments include its availability and low cost. It is also a versatile building block for the synthesis of a variety of compounds, which can be used for the investigation of biological activities and for the development of drug candidates. The main limitation of using 6-(Trifluoromethyl)quinoline-3-carboxylic acid in lab experiments is that the mechanism of action of its derivatives is not well understood.
Direcciones Futuras
Future research should focus on the further investigation of the biochemical and physiological effects of 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives. In particular, research should focus on the mechanism of action of these compounds and their potential therapeutic applications. Additionally, research should focus on the development of new synthetic methods for the synthesis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives. Finally, research should focus on the development of new compounds that are based on 6-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives, which could be used for drug discovery and development.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)quinoline-3-carboxylic acid has been widely used in the synthesis of various compounds for the investigation of biological activities. It has been used to synthesize a variety of compounds, such as peptides, nucleosides, and heterocyclic compounds. These compounds have been used to investigate the biological activities of various enzymes, receptors, and other proteins. 6-(Trifluoromethyl)quinoline-3-carboxylic acid has also been used in the synthesis of compounds for the development of drug candidates.
Propiedades
IUPAC Name |
6-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSPVHGBXKWWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652885 | |
| Record name | 6-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
71082-45-6 | |
| Record name | 6-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
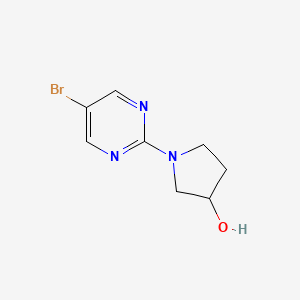
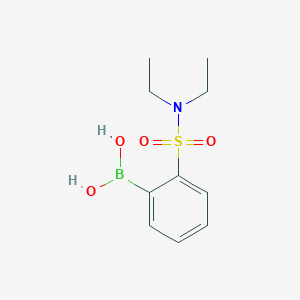

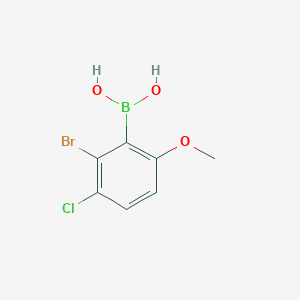

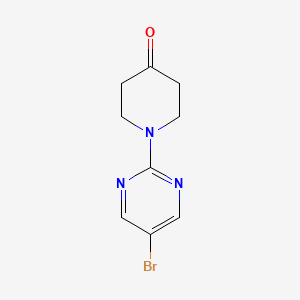
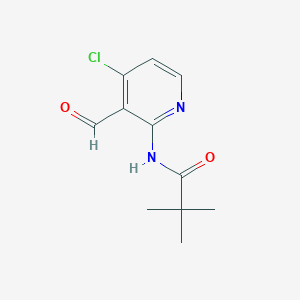

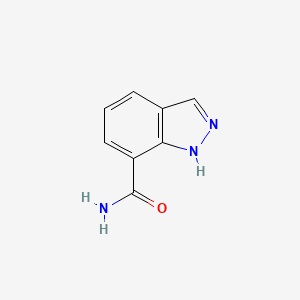

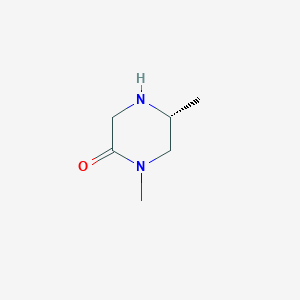
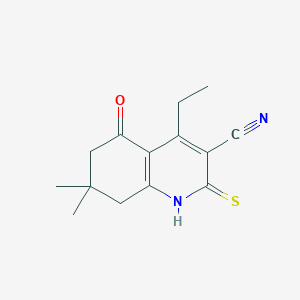
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)